CAY10465

概要

説明

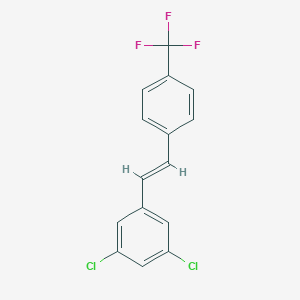

CAY10465 is a synthetic, selective, and high-affinity agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and cellular homeostasis. With a molecular formula of C15H9Cl2F3 and a molecular weight of 317.13 g/mol, it exhibits a Ki value of 0.2 nM for AhR binding, demonstrating exceptional specificity compared to other receptors such as the estrogen receptor (Ki >100,000 nM) . Structurally, this compound features a fluorinated and chlorinated aromatic backbone, contributing to its stability and receptor affinity .

In research, this compound is used to study AhR-mediated pathways, including the suppression of apolipoprotein A-I (apo A-I) gene expression in hepatocytes. For example, combined treatment with benzo[a]pyrene (BaP) and this compound in HepG2 cells significantly reduced apo A-I protein synthesis and mRNA levels, highlighting its role in modeling smoking-associated hypoalphalipoproteinemia .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene typically involves the reaction of 1,3-dichlorobenzene with 4-(trifluoromethyl)styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydro derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of hydro derivatives.

科学的研究の応用

Immunology

CAY10465 has been employed to investigate the role of AhR in immune system modulation. Research indicates that activation of AhR can influence the differentiation and function of T-helper cells, particularly T-regulatory (Treg) and T-helper 17 (Th17) cells. These findings suggest that this compound could be pivotal in understanding immune responses and developing therapies for autoimmune diseases .

Case Study:

A study highlighted the compound's ability to modulate T-cell responses, showing that this compound treatment leads to enhanced Treg development while suppressing Th17 cell differentiation. This dual effect positions this compound as a potential therapeutic agent in managing inflammatory diseases .

Cancer Research

In cancer biology, this compound serves as a tool for exploring the AhR's role in tumor progression and metastasis. The compound's selective activation of AhR has been linked to altered expression of genes involved in cell proliferation and apoptosis.

Case Study:

Research involving this compound demonstrated its capacity to inhibit the proliferation of certain cancer cell lines by modulating AhR signaling pathways. This effect was attributed to changes in the expression of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes .

Toxicology

This compound is instrumental in toxicological studies aimed at understanding the effects of environmental pollutants on human health. Its use allows researchers to assess how AhR activation influences cellular responses to toxic compounds, particularly polycyclic aromatic hydrocarbons (PAHs).

Case Study:

A study utilized this compound to elucidate the metabolic reprogramming induced by benzo[a]pyrene in macrophages. The findings revealed significant alterations in lipid metabolism and reactive oxygen species accumulation, highlighting the compound's utility in toxicological assessments .

Pharmacology

The pharmacological applications of this compound extend to drug development, particularly concerning agents targeting AhR-related pathways. Its specificity for AhR over other receptors makes it an attractive candidate for developing new pharmacological agents aimed at treating diseases linked to AhR dysregulation.

Data Table: Applications of this compound

作用機序

The compound exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. It acts as an agonist, binding to the receptor and modulating its activity. This interaction leads to changes in gene expression and subsequent biological effects. The compound does not interact significantly with estrogen receptors, even at high concentrations .

類似化合物との比較

Comparison with Similar AhR-Targeting Compounds

AhR Agonists

CAY10465

- Ki : 0.2 nM (AhR)

- Selectivity: No activity on estrogen receptor (Ki >100,000 nM)

- Structure : Fluorinated/chlorinated aromatic compound (C15H9Cl2F3)

- Application : Suppresses apo A-I expression in liver cells; models environmental toxin effects .

L-Kynurenine

- Ki: Not quantified, but described as a moderate agonist.

- Selectivity : Activates AhR via tryptophan metabolism; also induces ROS-dependent NK cell death.

- Structure : Tryptophan-derived metabolite with an indole backbone.

- Application : Studies on immune modulation and cancer biology .

ITE (2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester)

- Ki : 3 nM (AhR)

- Selectivity: Endogenous agonist; binds directly to AhR.

- Structure : Hybrid indole-thiazole scaffold.

- Application: Research on autoimmune diseases and endogenous AhR signaling .

Norisoboldine

- Ki: Not quantified (natural product).

- Selectivity : Natural AhR agonist; induces Treg cell generation.

- Structure: Benzylisoquinoline alkaloid.

- Application : Attenuates ulcerative colitis in preclinical models .

AhR Antagonists

PDM2

- Ki : 1.2 nM (AhR)

- Selectivity : Potent antagonist; reverses AhR activation.

- Structure: Not fully disclosed (proprietary compound).

- Application : Blocks AhR-dependent gene suppression in toxicology studies .

CH-223191

- IC50 : 0.03 μM (against TCDD-induced AhR activity)

- Selectivity : Inhibits AhR nuclear translocation and DNA binding.

- Structure : Diarylether derivative.

- Application : Mitigates dioxin toxicity in vitro and in vivo .

Structural and Functional Comparison

Key Findings :

Affinity Hierarchy: this compound has the highest AhR affinity among agonists (Ki = 0.2 nM), outperforming ITE (Ki = 3 nM) and endogenous ligands like kynurenines .

Therapeutic Potential: Natural agonists like norisoboldine show promise in autoimmune diseases, while synthetic antagonists like CH-223191 are critical for detoxification research .

Research Implications and Limitations

生物活性

CAY10465 is a synthetic compound recognized as a selective and high-affinity agonist for the aryl hydrocarbon receptor (AhR), with a dissociation constant (Ki) of 0.2 nM. This compound is structurally related to resveratrol, a natural polyphenol known for its various biological activities. This compound is primarily investigated for its role in modulating AhR activity, which is crucial in various physiological processes, including immune response, cell proliferation, and xenobiotic metabolism.

This compound acts by binding to the AhR, leading to its translocation from the cytoplasm to the nucleus. Once in the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT) and activates transcription of target genes involved in xenobiotic metabolism and other biological responses. This mechanism underscores the importance of this compound in studies related to environmental toxins and their effects on human health.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively induces AhR-mediated gene expression. For example, studies using human hepatoma HepG2 cells showed that this compound significantly inhibited the synthesis of apolipoprotein A-I (apo A-I), a protein involved in lipid metabolism. This effect was comparable to other known AhR agonists like benzo[a]pyrene (BaP) but was not observed with nicotine, which does not activate AhR pathways .

In Vivo Studies

Research on animal models has indicated that this compound can rescue dopamine neurons from α-synuclein toxicity, suggesting potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease. This protective effect was noted both in vitro and in vivo, highlighting the compound's relevance in neuroprotection .

Neuroprotective Effects

A study conducted on mice treated with this compound demonstrated significant neuroprotective effects against α-synuclein-induced toxicity. The results indicated that treatment with this compound improved motor functions and reduced dopaminergic neuron loss compared to control groups. The findings suggest that this compound may have potential applications in treating Parkinson's disease by modulating AhR pathways involved in neuroprotection .

Endocrine Disruption Assessment

A pilot study assessing endocrine disruptors in drinking water highlighted the importance of bioassays for evaluating compounds like this compound. The study utilized mammalian cell-based assays to quantify EDC activity across various classes, including androgenic and estrogenic activities. The results indicated that this compound could be part of complex mixtures affecting endocrine systems, emphasizing the need for further investigations into its environmental impact and biological activity .

Table 1: Biological Activity of this compound

| Activity | Measurement | Reference |

|---|---|---|

| Ki (AhR binding affinity) | 0.2 nM | |

| Effect on apo A-I synthesis | Inhibition observed | |

| Neuroprotective effects | Improved motor function |

Table 2: Comparison of AhR Agonists

Q & A

Basic Research Questions

Q. What is the molecular mechanism of CAY10465 as an AhR agonist, and how does its selectivity compare to other AhR modulators?

this compound binds to the aryl hydrocarbon receptor (AhR) with high specificity, exhibiting a Ki of 0.2 nM, which is significantly lower than common antagonists like PDM2 (Ki = 1.2 nM) . Its selectivity is further demonstrated by its negligible activity on estrogen receptors (Ki >100,000 nM), making it a robust tool for isolating AhR-mediated pathways in experimental models . To validate its mechanism, researchers should pair this compound treatment with AhR knockout models or competitive binding assays using antagonists.

Q. What are the recommended experimental concentrations and solvent systems for this compound in cell-based assays?

While specific protocols vary, studies typically use this compound in the 1–100 nM range due to its high potency. Solubility can be enhanced with dimethyl sulfoxide (DMSO), but final DMSO concentrations should not exceed 0.1% to avoid cytotoxicity. Pre-treating cells with AhR inhibitors (e.g., PDM2) is advised to confirm on-target effects .

Q. How can researchers confirm AhR activation downstream of this compound treatment?

Key endpoints include:

- Transcriptional activity : Measure CYP1A1/1B1 expression via qPCR or luciferase reporter assays .

- Protein localization : Track AhR nuclear translocation via immunofluorescence .

- Metabolite profiling : Quantify tryptophan derivatives like kynurenine, which are linked to AhR activation .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound studies, such as opposing effects in cancer versus inflammatory models?

Contradictions often arise from context-dependent AhR roles. For example, AhR activation may promote tumorigenesis in breast cancer but suppress inflammation in autoimmune models. To resolve discrepancies:

- Control for cell/tissue specificity : Compare results across primary cells, immortalized lines, and in vivo systems.

- Assess co-regulators : AhR activity is modulated by proteins like ARNT and HSP90; their expression levels should be quantified .

- Evaluate metabolite cross-talk : Endogenous ligands (e.g., kynurenine) may compete with this compound in certain microenvironments .

Q. What experimental designs are optimal for studying this compound's off-target effects or long-term toxicity?

- Multi-omics profiling : Combine RNA sequencing, proteomics, and metabolomics to identify unintended pathways.

- Chronic exposure models : Use repeated low-dose administration in animal studies to mimic therapeutic scenarios.

- Structural analogs : Compare this compound with structurally related AhR agonists (e.g., TCDD) to isolate compound-specific effects .

Q. How can researchers reconcile discrepancies between in vitro potency (Ki = 0.2 nM) and in vivo efficacy?

Factors to consider:

- Pharmacokinetics : Assess bioavailability and tissue distribution using radiolabeled this compound.

- Metabolic stability : Screen for hepatic clearance pathways that may reduce active compound levels.

- Dose-response calibration : Adjust in vivo doses based on plasma protein binding and half-life .

Q. Methodological Best Practices

Q. What are the critical controls for this compound experiments to ensure reproducibility?

- Negative controls : Include solvent-only (e.g., DMSO) and AhR-knockout models.

- Positive controls : Use established AhR agonists (e.g., L-Kynurenine) to benchmark activity .

- Data validation : Replicate findings in ≥3 independent experiments and use orthogonal assays (e.g., Western blot + ELISA).

Q. How should researchers handle data normalization in this compound dose-response studies?

- Baseline correction : Normalize to untreated controls and account for solvent effects.

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values.

- Statistical rigor : Apply ANOVA with post-hoc tests for multi-group comparisons, ensuring power analysis guides sample size .

特性

IUPAC Name |

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYNXGXZRLLHM-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。